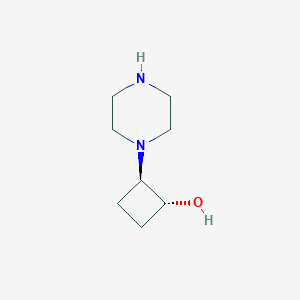
cyclic N-Acetylserotonin glucuronide
Vue d'ensemble
Description
Cyclic N-Acetylserotonin Glucuronide (this compound) is a metabolite of melatonin, a hormone primarily produced by the pineal gland that regulates sleep-wake cycles. This compound is formed through the conjugation of N-Acetylserotonin with glucuronic acid, resulting in a cyclic structure. It plays a role in the metabolism and excretion of melatonin and has been studied for its potential biological and therapeutic effects.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the chemical reaction of N-Acetylserotonin with glucuronic acid under specific conditions, such as the use of catalysts and controlled temperature and pH levels.
Biological Synthesis: In biological systems, this compound is formed through the enzymatic action of glucuronyltransferases on N-Acetylserotonin.
Industrial Production Methods:
Enzymatic Methods: Industrial production often involves the use of enzymes to catalyze the reaction between N-Acetylserotonin and glucuronic acid. This method ensures high specificity and yield.
Chemical Methods: Chemical synthesis can be scaled up for industrial production, but it requires careful control of reaction conditions to avoid unwanted byproducts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the cyclic structure, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidized Derivatives: Oxidation can lead to the formation of hydroxylated and carboxylated derivatives.
Reduced Forms: Reduction can produce compounds with reduced functional groups.
Substituted Derivatives: Substitution reactions can yield compounds with different substituents on the cyclic structure.
Applications De Recherche Scientifique
Chemistry: Cyclic N-Acetylserotonin glucuronide is used in chemical research to study the metabolism of melatonin and its derivatives. It serves as a model compound for understanding glucuronidation processes.
Biology: In biological research, this compound is studied for its role in the regulation of circadian rhythms and its potential effects on sleep and mood disorders.
Medicine: The compound has been investigated for its therapeutic potential in treating sleep disorders, depression, and other conditions related to melatonin metabolism.
Industry: In the pharmaceutical industry, this compound is used in the development of melatonin-based drugs and supplements.
Mécanisme D'action
The mechanism by which cyclic N-Acetylserotonin glucuronide exerts its effects involves its interaction with melatonin receptors and its role in the regulation of melatonin metabolism. The compound may influence circadian rhythms and sleep-wake cycles by modulating melatonin levels in the body. Molecular targets include melatonin receptors and enzymes involved in melatonin metabolism.
Comparaison Avec Des Composés Similaires
Melatonin: The parent compound from which cyclic N-Acetylserotonin glucuronide is derived.
6-Hydroxymelatonin Glucuronide: Another metabolite of melatonin.
N-Acetylserotonin: The precursor to this compound.
Uniqueness: this compound is unique in its cyclic structure, which distinguishes it from other melatonin metabolites. This cyclic structure may contribute to its distinct biological and therapeutic properties.
Propriétés
IUPAC Name |
6-[(3-acetyl-2,4-dihydro-1H-pyrrolo[2,3-b]indol-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O8/c1-7(21)20-5-4-9-10-6-8(2-3-11(10)19-16(9)20)27-18-14(24)12(22)13(23)15(28-18)17(25)26/h2-3,6,12-15,18-19,22-24H,4-5H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEUSGDHJNTOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1NC3=C2C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)

![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)




![1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493610.png)
![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)
![1-({[2-(1H-pyrrol-1-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493614.png)

